Suc-val-pro-phe-pna
Overview
Description
Mechanism of Action
Target of Action
Suc-Val-Pro-Phe-pNA is primarily a substrate for cathepsin G , a protease enzyme . It is also a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When it comes into contact with these enzymes, it undergoes enzymatic cleavage .
Result of Action
Upon interaction with its target enzymes, this compound is cleaved, leading to changes at the molecular level . The exact cellular effects would depend on the specific role and function of the enzymes it interacts with.
Biochemical Analysis
Biochemical Properties
Suc-val-pro-phe-pna plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying enzyme kinetics and inhibitor screening. The specificity of this compound for these enzymes makes it a valuable tool in biochemical assays .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In neutrophils, the cleavage of this compound by cathepsin G can be used to measure the enzyme’s activity, which is crucial for understanding its role in immune responses. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it is used to study the activity of enzymes that regulate these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by specific proteolytic enzymes. The compound binds to the active site of enzymes like cathepsin G, where the peptide bond between valine and proline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The release of p-nitroaniline allows for the quantitative measurement of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. In aqueous solutions, it may undergo spontaneous hydrolysis, leading to a gradual decrease in its effectiveness as a substrate. Long-term studies have shown that this compound remains effective for several months when stored properly, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively measures enzyme activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, particularly if the released p-nitroaniline accumulates to harmful levels. Studies have shown that the threshold for toxicity is relatively high, but caution is advised when using large quantities of this compound in animal experiments .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase, which play roles in protein degradation and processing. The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the organism. The compound’s involvement in these pathways makes it a valuable tool for studying enzyme function and regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with enzymes like cathepsin G facilitate its localization to areas of high proteolytic activity. This distribution is crucial for its effectiveness as a substrate in biochemical assays .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with proteolytic enzymes. It is often found in the cytoplasm and lysosomes, where enzymes like cathepsin G are active. The compound’s localization to these compartments is essential for its role in measuring enzyme activity. Additionally, post-translational modifications and targeting signals may influence its distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-val-pro-phe-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups using suitable protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is introduced through a reaction with p-nitroaniline. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale chromatography systems allows for efficient purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-val-pro-phe-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing proteases like cathepsin G .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow chromophore that can be measured at 400-410 nm .
Scientific Research Applications
Suc-val-pro-phe-pna is widely used in scientific research for various applications:
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar to Suc-val-pro-phe-pna but contains alanine residues instead of valine.
N-Succinyl-L-phenylalanine-p-nitroanilide: Another similar compound used as a substrate for chymotrypsin.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which provides distinct recognition and cleavage by certain proteases, such as cathepsin G . This specificity makes it a valuable tool for studying the activity of these enzymes in various research and diagnostic applications .
Properties
IUPAC Name |
4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-FXSPECFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.